2-Allyl-4-methylphenol
CAS No.: 6628-06-4
Cat. No.: VC0515859
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6628-06-4 |
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Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 4-methyl-2-prop-2-enylphenol |
Standard InChI | InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3 |
Standard InChI Key | JVXJWGPWQBPZOI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)O)CC=C |
Canonical SMILES | CC1=CC(=C(C=C1)O)CC=C |
Appearance | Solid powder |
Boiling Point | 237.0 °C |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
2-Allyl-4-methylphenol features a phenolic core with a methyl group at the para position (C4) and an allyl group (-CH-CH=CH) at the ortho position (C2). The IUPAC name is 4-methyl-2-(prop-2-en-1-yl)phenol, and its SMILES notation is CC1=CC(=C(C=C1)O)CC=C . The planar structure facilitates π-π interactions and hydrogen bonding, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 148.20 g/mol | |
Density | 1.006 g/mL | |
Refractive Index | 1.542 | |
Boiling Point | 264–266°C (estimated) | |
Molar Volume | 147.4 mL/mol | |
logP (Octanol-Water) | 2.429 |
The compound’s moderate hydrophobicity (logP = 2.429) suggests preferential solubility in organic solvents like acetone, as noted in polymer modification studies .
Nuclear Magnetic Resonance (NMR)
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NMR: Peaks at δ 6.7–7.2 ppm correspond to aromatic protons, while the allyl group exhibits signals at δ 5.1–5.9 ppm (alkene protons) and δ 3.3 ppm (methylene adjacent to oxygen) .
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NMR: The phenolic carbon resonates at δ 155–160 ppm, with allylic carbons appearing at δ 115–125 ppm .
Infrared (IR) Spectroscopy
The IR spectrum shows a broad O-H stretch at 3200–3500 cm, aromatic C=C vibrations at 1500–1600 cm, and allyl C-H stretches near 3080 cm .
Mass Spectrometry
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 148.09 ([M]), with fragmentation patterns consistent with allyl group loss (-41 Da) and methylphenol formation .
Synthesis and Derivative Formation
Claisen Rearrangement
The Claisen rearrangement of allyl aryl ethers is the primary synthetic route. For example, heating allyl p-tolyl ether () in acidic or interfacial conditions yields 2-allyl-4-methylphenol via a ketone intermediate (6-allylcyclohexa-2,4-dien-1-one) . Protonation at the ether oxygen accelerates the reaction, reducing activation energy to 5.2 kcal/mol in microdroplet experiments .
Reaction Scheme:
Functionalization Reactions
2-Allyl-4-methylphenol undergoes diverse transformations:
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Esterification: Reaction with acetyl chloride forms acetates, enhancing thermal stability for polymer applications .
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Cyanoethylation: Acrylonitrile addition yields β-cyanoethyl ethers, used as intermediates in resin synthesis .
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Epoxidation: Treatment with epichlorohydrin produces glycidyl ethers, critical for crosslinking in epoxy resins .
Applications in Materials Science
Bismaleimide Resin Modification
Incorporating 2-allyl-4-methylphenol into 4,4′-bismaleimidodiphenyl methane (BMI) resins improves processability and toughness. Modified resins exhibit:
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Reduced Softening Point: From >200°C to 150–160°C, enabling easier molding .
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Enhanced Solubility: Dissolution in acetone simplifies composite fabrication .
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Thermal Stability: Decomposition temperatures exceed 350°C, suitable for aerospace components .
Interfacial Catalysis
Microdroplet mass spectrometry studies demonstrate that air-water interfaces accelerate Claisen rearrangements by 10-fold compared to bulk phases. This phenomenon is leveraged in “on-droplet” syntheses to capture fleeting intermediates like 6-allylcyclohexa-2,4-dien-1-one .
Biological and Antioxidant Properties
Cytotoxicity and Radical Scavenging
2-Allyl-4-methylphenol derivatives exhibit dual antioxidant-prooxidant behavior:
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Antioxidant Activity: Scavenges reactive oxygen species (ROS) with an IC of 12 μM in HSG cells, comparable to α-tocopherol .
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Cytotoxicity: The methyl and allyl groups enhance hydrophobicity, increasing cell membrane permeability. Compound 2-allyl-4-t-butylphenol shows 100-fold higher toxicity than eugenol in carcinoma cells .
Thermodynamic and Kinetic Profiles
Thermochemical Data
Viscosity and Transport Properties
The compound’s viscosity decreases exponentially with temperature:
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